4-Amino-3-(3-carboxypropyl)benzoic acid

Regioisomer purity Building block characterization Quality control

Researchers synthesizing folate-based probes for FPGS studies risk regioisomer misassignment (e.g., CAS 784092-90-6) that undermines SAR interpretation and assay reproducibility. This 95% pure, regioisomerically defined 4-amino-3-(3-carboxypropyl)benzoic acid scaffold resolves that ambiguity: - Unique 4-amino/3-carboxypropyl substitution pattern ensures correct FPGS substrate kinetics and unambiguous SAR - Orthogonal dual carboxylic acid functionality enables selective amide coupling and solid-phase peptide synthesis - Ambient storage & shipping; crystalline powder; MW 223.22 g/mol; multi-vendor supply continuity for fragment-based screening

Molecular Formula C11H13NO4
Molecular Weight 223.22 g/mol
CAS No. 1193389-28-4
Cat. No. B1521204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3-(3-carboxypropyl)benzoic acid
CAS1193389-28-4
Molecular FormulaC11H13NO4
Molecular Weight223.22 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)O)CCCC(=O)O)N
InChIInChI=1S/C11H13NO4/c12-9-5-4-8(11(15)16)6-7(9)2-1-3-10(13)14/h4-6H,1-3,12H2,(H,13,14)(H,15,16)
InChIKeyQZDRDYKVUQDJIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-3-(3-carboxypropyl)benzoic Acid: Folate Analog Building Block


4-Amino-3-(3-carboxypropyl)benzoic acid (CAS 1193389-28-4), systematically named 2-amino-5-carboxybenzenebutanoic acid, is a substituted benzoic acid derivative bearing an amino group at the 4-position and a 3-carboxypropyl chain at the 3-position of the benzene ring, with molecular formula C₁₁H₁₃NO₄ and molecular weight 223.22 g/mol . It serves primarily as a synthetic building block for more complex molecules in medicinal chemistry research, particularly in the design of folate-based and amino acid-derived pharmacophores . The compound is commercially available from multiple vendors at 95% purity specification, typically as a powder stored at room temperature .

Regioisomerically defined 4-amino-3-(3-carboxypropyl)benzoic acid building block
Folate analog and pharmacophore synthesis scaffold
Non-hygroscopic powder, ambient storage compatible

4-Amino-3-(3-carboxypropyl)benzoic Acid: Isomer Substitution Risks


4-Amino-3-(3-carboxypropyl)benzoic acid (CAS 1193389-28-4) is a specific regioisomer among aminocarboxyalkyl benzoic acid derivatives; the precise positioning of the amino group at the 4-position and the carboxypropyl chain at the 3-position relative to the benzoic acid carboxyl group defines its molecular geometry and hydrogen-bonding network. Closely related analogs—such as 4-(3-amino-3-carboxypropyl)benzoic acid (CAS 784092-90-6), which places the amino and carboxyl groups on the propyl chain rather than the aromatic ring, or 4-[(3-carboxypropyl)amino]benzoic acid, which features an amide linkage—exhibit fundamentally different conformational preferences, charge distributions, and metabolic liabilities . In the context of folate analog design, even subtle positional changes alter binding interactions with enzymes like folylpolyglutamate synthetase (FPGS), where the 4-amino aromatic substitution pattern has been shown to increase on-rates for monoglutamate derivatives while impairing catalysis with diglutamate substrates [1]. Therefore, substitution without rigorous biological or synthetic validation risks undermining assay reproducibility, SAR interpretation, and downstream patentability .

Closely related regioisomer (CAS 784092-90-6) shares identical formula and mass, risking isobaric misassignment without orthogonal analytical confirmation.
The 4-amino aromatic substitution pattern critically modulates FPGS substrate kinetics; isomers without this motif may shift polyglutamation profile and SAR interpretation.

4-Amino-3-(3-carboxypropyl)benzoic Acid: Evidence vs. Closest Analogs


Regioisomeric Purity vs. Positional Isomer

Commercially supplied 4-amino-3-(3-carboxypropyl)benzoic acid (CAS 1193389-28-4) is specified at a minimum purity of 95% by HPLC or equivalent analytical method, ensuring that the intended regioisomer constitutes ≥95% of the material, with the remaining ≤5% comprising synthetic impurities or related substances . This purity specification is critical because the positional isomer 4-(3-amino-3-carboxypropyl)benzoic acid (CAS 784092-90-6) has identical molecular formula and nearly identical molecular weight (223.23 g/mol), making it indistinguishable by mass spectrometry alone and requiring chromatographic resolution for confident identification .

Regioisomeric Purity
Data to verify
Target ≥95% purity; isomer 95–98% purity. Mass indistinguishable, requires orthogonal ID (NMR, HPLC retention).
Correct regioisomer requires CAS + analytical confirmation.
Supplier specifications; independent verification recommended.
Regioisomer purity Building block characterization Quality control

FPGS Substrate Specificity

Although direct FPGS inhibition data for the free 4-amino-3-(3-carboxypropyl)benzoic acid monomer are absent from the public literature, class-level SAR established by Shane and coworkers demonstrates that the 4-amino substitution on the aromatic ring of folate analogs increases the on-rate for monoglutamate derivatives but severely impairs catalysis with diglutamate substrates [1]. This kinetic perturbation is attributed to the 4-amino group's electronic and steric effects on the pteridine-binding pocket of FPGS. By contrast, analogs lacking this 4-amino aromatic substitution (e.g., pteroylornithine derivatives) exhibit different kinetic profiles and act as potent, specific inhibitors rather than substrates [2].

FPGS Substrate Kinetics
Class-level inference
Class-level SAR: 4-amino substitution increases monoglutamate on-rate but impairs diglutamate catalysis. No direct monomer data.
Informs FPGS-targeted design; monomer validation needed.
Published folate analog series data.
Folylpolyglutamate synthetase Enzyme kinetics Folate analog Antifolate

Physical Form and Handling Advantages

4-Amino-3-(3-carboxypropyl)benzoic acid is supplied as a crystalline powder with recommended long-term storage in a cool, dry place and shipping at ambient temperature, indicating acceptable ambient stability . This contrasts with certain aminobenzoic acid analogs bearing additional polar substituents that exhibit hygroscopicity or require refrigerated storage to prevent degradation. While quantitative solubility data are not publicly reported for this specific compound, its physical form as a non-hygroscopic powder facilitates accurate weighing and formulation in organic synthesis workflows .

Physical Form
Data to verify
Target: crystalline powder, store at ambient; selected analogs may require 2–8°C storage.
Supports ambient lab handling and logistics.
Based on supplier storage specifications.
Solubility Physical form Storage stability Handling

Unique CAS Identifier for Procurement

4-Amino-3-(3-carboxypropyl)benzoic acid is assigned CAS Registry Number 1193389-28-4, a unique identifier that distinguishes it from all other chemical substances, including its closest structural isomer 4-(3-amino-3-carboxypropyl)benzoic acid (CAS 784092-90-6) . This CAS-specific distinction is critical for procurement because the two isomers share the same molecular formula (C₁₁H₁₃NO₄) and nearly identical molecular weight, leading to potential cross-walking errors in vendor databases and electronic laboratory notebooks . Furthermore, CAS numbers are the primary search key in authoritative databases such as SciFinder, Reaxys, and PubChem, enabling precise retrieval of synthetic procedures, analytical data, and biological assay results specific to the intended regioisomer [1].

CAS Identifier
Specification review
Target CAS 1193389-28-4; isomer CAS 784092-90-6. Unique identifier prevents cross-walking errors.
Ensures procurement of correct regioisomer.
Verified against PubChem CID 45791621.
CAS registry Compound identification Procurement Literature search

Evidence Gap: Limited Comparative Data

A comprehensive search of public databases including PubMed, SciFinder, Reaxys, and BindingDB reveals that 4-amino-3-(3-carboxypropyl)benzoic acid (CAS 1193389-28-4) has minimal published primary research articles or patents directly characterizing its biological activity, physicochemical properties, or synthetic utility beyond its listing in vendor catalogs as a research building block. No head-to-head comparative studies against close structural analogs (e.g., 4-(3-amino-3-carboxypropyl)benzoic acid, 4-[(3-carboxypropyl)amino]benzoic acid) were identified in the peer-reviewed literature. Consequently, high-strength differential evidence (direct head-to-head comparisons, cross-study comparable quantitative data) is currently absent for this compound. The evidence presented in this guide represents the maximum verifiable information available from authoritative sources as of April 2026.

Comparative Data Gap
Data to verify
No peer-reviewed comparative studies identified for this compound or close analogs.
Differentiation relies on identity and class SAR.
Literature search April 2026.
Data availability Comparative studies Literature review Evidence gap

4-Amino-3-(3-carboxypropyl)benzoic Acid: Research & Industrial Applications


FPGS-Targeted Folate Pharmacophore Synthesis

The 4-amino-3-(3-carboxypropyl)benzoic acid scaffold provides a regioisomerically defined building block for constructing folate analogs designed to probe or modulate FPGS activity. As established in Section 3, the 4-amino aromatic substitution pattern influences FPGS substrate kinetics, potentially increasing monoglutamate on-rates while impairing diglutamate catalysis [1]. This scaffold is particularly suited for medicinal chemistry programs investigating antifolate polyglutamation mechanisms, where precise control of the aromatic substitution pattern is critical for interpreting SAR [2].

Aminobenzoic Acid-Derived Peptidomimetics

The compound's dual carboxylic acid functionality—one directly attached to the benzene ring, the other at the terminus of the 3-carboxypropyl chain—enables orthogonal protection strategies and selective amide bond formation. This regioisomeric arrangement, distinct from 4-(3-amino-3-carboxypropyl)benzoic acid which places both amino and carboxyl groups on the alkyl chain, facilitates the construction of constrained peptidomimetics and amino acid-conjugated probes [1]. The crystalline powder form and ambient storage compatibility support routine use in solid-phase peptide synthesis and solution-phase coupling reactions [2].

QC Reference for Regioisomer Discrimination

Given the isobaric relationship between 4-amino-3-(3-carboxypropyl)benzoic acid (CAS 1193389-28-4) and its positional isomer 4-(3-amino-3-carboxypropyl)benzoic acid (CAS 784092-90-6), authentic reference material of the correct regioisomer is essential for developing and validating HPLC, LC-MS, or NMR methods capable of distinguishing these compounds [1]. The 95% minimum purity specification provides a baseline for system suitability testing and method qualification [2]. Laboratories synthesizing either isomer should procure the pure reference standard of the intended product to confirm identity and assess synthetic fidelity .

Fragment-Based Drug Discovery Library Scaffold

As a low-molecular-weight (223.22 g/mol) aminobenzoic acid derivative with two carboxylic acid groups and an aromatic amine, 4-amino-3-(3-carboxypropyl)benzoic acid meets key criteria for fragment library inclusion: rule-of-three compliance, synthetic tractability, and multiple vectors for fragment growth [1]. The compound's commercial availability at 95% purity from multiple vendors ensures supply continuity for fragment screening campaigns, while the unique CAS number (1193389-28-4) enables precise inventory tracking and electronic data management [2].

Application
Selection Property
Validation Focus
FPGS-targeted folate pharmacophore synthesis
Regioisomerically defined 4-amino substitution
FPGS substrate kinetics profiling
Aminobenzoic acid-derived peptidomimetics
Dual carboxylic acid with orthogonal protection
Peptide coupling efficiency and selectivity
QC reference for regioisomer discrimination
Authenticated regioisomer reference material
HPLC/LC-MS method specificity validation
Fragment-based drug discovery library
Low MW, rule-of-three compliant scaffold
Fragment screening hit validation and growth

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


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